molecular formula C23H21ClN4O B11462249 3-chloro-N-{6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}benzamide

3-chloro-N-{6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}benzamide

Cat. No.: B11462249
M. Wt: 404.9 g/mol
InChI Key: CLRBFUPRZAYVFP-UHFFFAOYSA-N
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Description

3-chloro-N-{6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}benzamide is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}benzamide typically involves multiple steps, including the formation of the benzotriazole core and subsequent functionalization. One common method involves the cyclization of an appropriate precursor with hydrazine derivatives under acidic conditions, followed by chlorination and amide formation .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-{6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

3-chloro-N-{6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-N-{6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as reduced inflammation or pain .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide derivatives
  • 1,2,4-triazolo[3,4-b]benzothiazole derivatives
  • Benzimidazole derivatives

Uniqueness

3-chloro-N-{6-methyl-2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-yl}benzamide is unique due to its specific structural features, such as the presence of the benzotriazole core and the chloro and methyl substituents. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C23H21ClN4O

Molecular Weight

404.9 g/mol

IUPAC Name

3-chloro-N-[6-methyl-2-(4-propan-2-ylphenyl)benzotriazol-5-yl]benzamide

InChI

InChI=1S/C23H21ClN4O/c1-14(2)16-7-9-19(10-8-16)28-26-21-11-15(3)20(13-22(21)27-28)25-23(29)17-5-4-6-18(24)12-17/h4-14H,1-3H3,(H,25,29)

InChI Key

CLRBFUPRZAYVFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)C(C)C

Origin of Product

United States

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